2-Methoxy-4,6-dimethylnicotinonitrile

Overview

Description

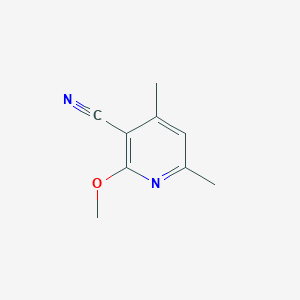

“2-Methoxy-4,6-dimethylnicotinonitrile” is a chemical compound with the molecular formula C₉H₁₀N₂O. It has a molecular weight of 162.19 g/mol . It is also known as 4,6-Dimethyl-2-methoxynicotinonitrile .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4,6-dimethylnicotinonitrile” has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The InChI key for this compound is WEJLKGQPSKTCBR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Methoxy-4,6-dimethylnicotinonitrile” is a solid at room temperature. It has a molecular weight of 162.19 g/mol. The compound has a XLogP3-AA value of 1.6, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Structural Analysis

This compound has been studied for its molecular structure and electronic properties . X-ray diffraction (XRD) and sophisticated computational methodologies have been employed to investigate its structure . The compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings, has been validated .

Interaction Analysis

The three-dimensional Hirshfeld surfaces of the compound have been analyzed . This analysis provides insights into the molecule’s spatial attributes and helps decode key interactions, such as π–π stacking and H⋯X contacts . These interactions play a crucial role in the crystal’s inherent stability and characteristics .

Energy Framework Computations

Energy framework computations and density functional theory (DFT) analyses have been conducted to elucidate the prevailing forces in the crystal . These analyses reveal geometric optimization facets and molecular reactivity descriptors .

Frontier Molecular Orbitals (FMOs) Analysis

The exploration of frontier molecular orbitals (FMOs), aromaticity, and π–π stacking capacities has been carried out . This analysis helps in distinguishing electron density distributions, aromatic nuances, and potential reactivity hotspots .

Molecular Docking

Molecular docking has been used to investigate the compound’s interaction with the lipoprotein-associated phospholipase A2 protein . The compound showcases significant interactions with the protein’s active site .

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted to reveal the compound’s influence on protein stability and flexibility . Although the molecule exhibits strong inhibitory potential against Lp-PLA2, its drug development prospects face challenges related to solubility and interactions with drug transport proteins .

Safety and Hazards

The safety data sheet for “2-Methoxy-4,6-dimethylnicotinonitrile” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation upon exposure. More detailed safety information should be available in the material safety data sheet provided by the manufacturer .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethylnicotinonitrile . .

properties

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJLKGQPSKTCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344237 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-dimethylnicotinonitrile | |

CAS RN |

65515-39-1 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine](/img/structure/B348468.png)

![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)

![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)

![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)

![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)

![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)

![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)